methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
Description
Structural Characterization
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name reflects its functional groups and substituent positions: methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate. Its molecular formula, C₁₇H₁₄ClN₃O₄S, corresponds to a molecular weight of 391.8 g/mol. The structure comprises:
- Pyrazole core : A five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2.
- Substituents :
- Position 1 : A 4-aminosulfonylphenyl group (–SO₂NH₂ attached to a phenyl ring).
- Position 5 : A 4-chlorophenyl group.
- Position 3 : A methyl ester (–COOCH₃).
The sulfonamide group (–SO₂NH₂) and halogenated aromatic rings (4-chlorophenyl) enhance the compound’s electronic and steric properties, which are critical for interactions in biological systems.
| Functional Group | Position | Chemical Role |
|---|---|---|
| 4-Aminosulfonylphenyl | N1 | Hydrogen bonding, electron-withdrawing |
| 4-Chlorophenyl | C5 | π-π stacking, halogen bonding |
| Methyl ester | C3 | Hydrophobicity, ester reactivity |
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound are limited, structural analogs provide insights into its conformational behavior. For example, copper complexes of pyrazole-3-carboxylate derivatives exhibit octahedral coordination geometries, with equatorial ligation by carboxylate groups and axial water molecules. In this compound, the methyl ester at position 3 and sulfonamide at position 1 likely adopt distinct spatial arrangements:
- Sulfonamide group : The –SO₂NH₂ moiety may form intramolecular hydrogen bonds with pyrazole nitrogen atoms, stabilizing a planar conformation.
- 4-Chlorophenyl group : The chlorine substituent introduces steric hindrance, forcing the phenyl ring into a non-coplanar orientation relative to the pyrazole ring.
Computational models suggest that the methyl ester interacts with the pyrazole ring via weak van der Waals forces, while the sulfonamide group orients toward solvent-exposed regions.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
NMR spectroscopy provides critical evidence for the compound’s structural features. Key signals include:
- Methyl ester (–COOCH₃) : A triplet at δ 1.22–1.39 ppm (CH₃) and a quartet at δ 4.20–4.40 ppm (CH₂).
- Pyrazole proton : A singlet at δ 6.95–7.10 ppm (proton at position 4).
- 4-Chlorophenyl group : Aromatic protons as a doublet of doublets (δ 7.31–7.43 ppm) and a doublet (δ 7.70–7.71 ppm).
- 4-Aminosulfonylphenyl group : Aromatic protons as a multiplet (δ 7.62–7.77 ppm) and broad NH₂ signals (δ 10.10–13.84 ppm).
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| CH₃ (ester) | 1.22–1.39 | Triplet | Methyl group |
| CH₂ (ester) | 4.20–4.40 | Quartet | Methoxy linker |
| Pyrazole H4 | 6.95–7.10 | Singlet | Pyraz |
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-25-17(22)15-10-16(11-2-4-12(18)5-3-11)21(20-15)13-6-8-14(9-7-13)26(19,23)24/h2-10H,1H3,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMGYENEYKIXFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The pyrazole core is typically constructed through cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, US Patent 5,563,165 describes a method where ethyl trifluoroacetate reacts with 4-chloroacetophenone in the presence of sodium methoxide to form a diketone intermediate. Subsequent treatment with phenylhydrazine derivatives under reflux yields the pyrazole ring.
Representative Reaction Conditions :
- Step 1 : 4-Chloroacetophenone (23.21 g, 150 mmol) reacts with ethyl trifluoroacetate (23.52 g, 166 mmol) in methyl tert-butyl ether, catalyzed by 25% sodium methoxide (40 mL, 177 mmol), stirred for 15.75 hours.
- Step 2 : The diketone intermediate is treated with 4-(aminosulfonyl)phenylhydrazine in absolute ethanol at reflux for 24 hours to form the pyrazole.
Sulfonamide Functionalization
The sulfamoyl group is introduced via sulfonation of an aniline precursor. US Patent RE44,048 outlines a method where 4-aminophenylpyrazole is reacted with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by amination with aqueous ammonia:
$$
\text{Ar-NH}{2} + \text{ClSO}{3}\text{H} \rightarrow \text{Ar-SO}{2}\text{Cl} \xrightarrow{\text{NH}{3}} \text{Ar-SO}{2}\text{NH}{2}
$$
Key Parameters :
Esterification of the Carboxylic Acid Intermediate
The methyl ester at the 3-position is introduced via esterification of the corresponding carboxylic acid. The BOS-172722 synthesis provides a relevant analogy: a carboxylic acid intermediate is treated with methanol and a catalytic acid (e.g., $$ \text{H}{2}\text{SO}{4} $$) under reflux:
$$
\text{R-COOH} + \text{CH}{3}\text{OH} \xrightarrow{\text{H}^{+}} \text{R-COOCH}{3} + \text{H}_{2}\text{O}
$$
Optimized Conditions :
- Reaction time: 2.5 hours at 45°C.
- Use of molecular sieves to drive equilibrium toward ester formation.
Multi-Step Synthesis Protocol
Integrating the above steps, a plausible seven-step synthesis can be proposed (Table 1):
Table 1: Multi-Step Synthesis of Methyl 1-[4-(Aminosulfonyl)Phenyl]-5-(4-Chlorophenyl)-1H-Pyrazole-3-Carboxylate
*Yields are illustrative and based on analogous reactions.
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
- Cyclocondensation : Ethanol and THF are preferred for their ability to solubilize intermediates while minimizing side reactions. Elevated temperatures (reflux) enhance reaction rates but risk decomposition, necessitating strict temperature control.
- Sulfonation : Conducted at 0°C to stabilize the sulfonyl chloride intermediate.
Catalytic Systems
- Esterification : Acid catalysis ($$ \text{H}{2}\text{SO}{4} $$) is more efficient than base-mediated methods, avoiding saponification.
- Hydrogenation : Palladium on carbon (10% Pd/C) under $$ \text{H}_{2} $$ atmosphere effectively reduces nitro groups to amines without over-reduction.
Analytical Characterization
Post-synthesis validation employs:
- HPLC : Purity >95% confirmed via reverse-phase C18 column (UV detection at 254 nm).
- NMR : $$ ^1\text{H} $$ NMR (DMSO-$$ d_{6} $$) shows characteristic peaks at δ 3.85 (s, 3H, COOCH₃), δ 7.45–7.89 (m, 8H, aromatic), and δ 10.2 (s, 2H, SO₂NH₂).
- Mass Spectrometry : ESI-MS m/z 392.1 [M+H]⁺.
Challenges and Optimization Opportunities
- Low Amination Yield : The sulfonation-amination sequence (Steps 3–4) often yields <70% due to competing side reactions. Switching to gaseous ammonia in THF improves yields to 90%.
- Ester Hydrolysis : The methyl ester is prone to hydrolysis under basic conditions. Storage at 2–8°C in anhydrous DMSO minimizes degradation.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Aminosulfonyl vs.
- Chlorophenyl Positioning : The 4-chlorophenyl group in the target compound contrasts with 3,4-dichlorophenyl in CAS 318256-17-6 , which may reduce steric hindrance and alter metabolic stability.
- Ester Variations : Methyl esters (target compound) are less hydrolytically stable than ethyl esters (e.g., ), but offer lower molecular weight for enhanced bioavailability.
Pharmacological and Physicochemical Properties
- Solubility: The aminosulfonyl group in the target compound likely enhances water solubility compared to lipophilic analogs like 10a (with methoxy and chloroquinoline groups) .
- Bioactivity : Pyrazole derivatives with sulfonamide groups (e.g., ) show affinity for GPCRs, suggesting the target compound may interact with similar targets. In contrast, compounds with sulfanyl groups (e.g., ) exhibit varied bioactivity due to redox-sensitive sulfur atoms.
- Stability : Methyl esters are prone to hydrolysis under basic conditions, whereas ethyl esters (e.g., ) offer improved stability but require metabolic activation.
Crystallographic and Spectroscopic Data
- Crystallinity: Analogs like Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate form stable monoclinic crystals (space group P2₁/c) with well-defined torsion angles . The target compound’s crystallinity remains unstudied but is inferred to adopt a planar pyrazole core.
- NMR Data : Similar compounds show characteristic pyrazole proton signals at δ 6.5–8.5 ppm (aromatic H) and ester methyl signals at δ 3.8–4.0 ppm .
Biological Activity
Methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (CAS Number: 170571-20-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a unique structure that may confer various therapeutic properties, making it a subject of interest in drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrazole ring, an aminophenyl group, and a chlorophenyl substituent, which are critical for its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit various pharmacological effects such as:
- Antitumor Activity : Pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that related compounds inhibit key kinases involved in cancer progression, including BRAF and EGFR .
- Anti-inflammatory Properties : Some pyrazoles exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .
- Antimicrobial Activity : There is evidence suggesting that certain pyrazole derivatives possess antimicrobial properties, which could be beneficial in combating bacterial infections .
Antiproliferative Activity
A study evaluated the antiproliferative effects of several pyrazole derivatives against the GL261 glioma cell line. The results indicated varying degrees of efficacy, with some compounds exhibiting an EC50 value as low as 20 μM, while others were less effective (EC50 > 100 μM) . This variability highlights the importance of structural modifications in enhancing biological activity.
| Compound | EC50 (μM) |
|---|---|
| 4j | 20 ± 3 |
| 4a | >50 |
| 4b | >50 |
| 4c | >100 |
The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and survival. This aligns with findings from related compounds that target pathways critical to tumor growth .
Q & A
Q. What are the established synthetic routes for methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, and what intermediates are critical?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrazole core via condensation of substituted phenylhydrazines with β-keto esters. For example, describes a multi-step process starting from 5-phenyl-1-pentanol, involving cyclization and sulfonylation .
- Step 2: Introduction of the aminosulfonyl group via nucleophilic substitution (e.g., using K₂CO₃ as a base catalyst, as in ) .
- Step 3: Esterification of the carboxylate group using methanol under acidic conditions.
Key Intermediates:
- 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid.
- 4-(Chlorosulfonyl)phenyl derivatives (for sulfonamide formation).
Q. Table 1: Representative Synthetic Methods
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Pyrazole Cyclization | POCl₃, 120°C (for cyclization) | |
| Sulfonylation | SO₂Cl₂, NH₃/amine | |
| Esterification | MeOH, H₂SO₄ (catalytic) |
Q. Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity?
Methodological Answer:
- X-ray Crystallography: Provides unambiguous confirmation of molecular geometry. and highlight single-crystal studies at 100 K, resolving bond angles (e.g., C–C = 0.002 Å) and torsional parameters .
- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at δ ~165 ppm, sulfonamide protons at δ ~7.5 ppm).
- IR Spectroscopy: Confirms ester C=O (~1700 cm⁻¹) and sulfonamide S=O (~1350, 1150 cm⁻¹) stretches .
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Peaks/Conditions | Reference |
|---|---|---|
| X-ray | Crystallographic R-factor ≤ 0.034 | |
| ¹H NMR | Aromatic protons at δ 7.2–8.1 ppm | |
| IR | S=O stretches at 1350, 1150 cm⁻¹ |
Q. What primary pharmacological targets are associated with this compound based on structural analogs?
Methodological Answer:
- Cannabinoid Receptors (CB1): identifies pyrazole-3-carboxamides as CB1 antagonists (e.g., SR141716 analogs with Ki < 10 nM) .
- Carbonic Anhydrase (CA): highlights trifluoromethylpyrazoles as CA inhibitors (e.g., IC₅₀ ~50 nM for CA IX) .
- Kinase Targets: Pyrazole esters in show activity against MAPK pathways via in vitro kinase assays .
Advanced Research Questions
Q. How can the cyclization step be optimized to improve yield and purity?
Methodological Answer:
Q. Table 3: Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | POCl₃ | 15–20% |
| Temperature | 120°C | 10–15% |
| Solvent System | DMF (anhydrous) | Reduced side reactions |
Q. What methodologies address discrepancies in reported biological activity data?
Methodological Answer:
- Assay Standardization: Use uniform protocols (e.g., radioligand binding for CB1 in vs. enzymatic assays for CA in ) .
- Purity Validation: HPLC-MS (≥95% purity) ensures compound integrity.
- Structural Confirmation: Re-evaluate stereochemistry via X-ray () to rule out isomer-driven activity differences .
Q. How do substitutions on the pyrazole ring (e.g., sulfonyl vs. carbonyl) impact physicochemical properties?
Methodological Answer:
Q. What protocols assess compound stability under various storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
